molecular formula C15H9IO2 B1330931 3-(4-Iodophenyl)-2H-chromen-2-one CAS No. 25229-74-7

3-(4-Iodophenyl)-2H-chromen-2-one

Cat. No. B1330931
CAS RN: 25229-74-7
M. Wt: 348.13 g/mol
InChI Key: SECODLMNIMINDN-UHFFFAOYSA-N
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Description

Chromen-2-one derivatives, including 3-(4-Iodophenyl)-2H-chromen-2-one, are a class of compounds that have garnered significant interest in the field of organic chemistry due to their diverse range of biological activities and potential applications in medicinal chemistry. These compounds are characterized by a 2H-chromen-2-one core structure, which can be modified with various substituents to yield a wide array of chemical entities with unique properties and functions.

Synthesis Analysis

The synthesis of chromen-2-one derivatives can be achieved through various methods. For instance, one-pot synthesis methods have been developed to create 3-(furan-2-yl)-4H-chromen-4-ones using K10 montmorillonite catalysis under solvent-free conditions, which offers advantages such as recyclability of the catalyst and ease of work-up . Similarly, 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones have been synthesized through oxidative cyclization using copper acetate as a catalyst . Another approach involves the synthesis of 3-((trifluoromethyl)thio)-4H-chromen-4-one using AgSCF3 and trichloroisocyanuric acid to generate electrophilic trifluoromethylthio species in situ . Additionally, modular synthesis methods have been reported, such as the carbonylative Sonogashira coupling–intramolecular aldol cascade reaction for the synthesis of 3-aryl-4-(arylethynyl)-2H-chromen-2-ones .

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is often elucidated using techniques such as X-ray diffraction. For example, the supramolecular structure of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones has been established, revealing interactions such as C–H···A (A = O, π) and π-stacking, which contribute to the stability of the crystal structure . The crystal structure of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one has also been determined, showing the formation of linear chains in the crystallographic c-axis due to π-π stacking .

Chemical Reactions Analysis

Chromen-2-one derivatives can undergo a variety of chemical reactions. For instance, the synthesis of substituted furo[3,2-c]chromen-4-ones involves a four-component reaction that includes a Michael addition, an aza-nucleophilic addition, an intermolecular nucleophilic addition, and a dehydration reaction . The photochemical synthesis of 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones from 3-propynyloxy-chromenones through an intramolecular Paternò–Büchi reaction is another example of the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure and substituents. The physico-chemical properties of 3,3'-[(4-hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) have been studied, showing sensitivity to solvent polarity and the ability to form hydrogen bonds with both protic and aprotic solvents . The acid dissociation constants for this compound were estimated using techniques such as potentiometric and UV/vis titration experiments, as well as NMR spectroscopy .

Scientific Research Applications

Synthesis and Catalytic Applications

3-(4-Iodophenyl)-2H-chromen-2-one and related compounds have been utilized in the synthesis of various pharmaceuticals and organic compounds. A study explored the synthesis and characterization of novel polystyrene-supported TBD catalysts used in Michael addition for synthesizing Warfarin and its analogues (Alonzi et al., 2014). Similarly, a modular method was developed for synthesizing 3-aryl-4-(arylethynyl)-2H-chromen-2-ones, showcasing a carbonylative Sonogashira coupling–intramolecular aldol cascade reaction (Chandrasekhar et al., 2016).

Chemical Properties and Crystal Structure

The physicochemical properties and crystal structure of 3,3'-[(4-hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) were analyzed, providing insights into its structural and electronic characteristics (Elenkova et al., 2014).

Antimicrobial Applications

A study demonstrated the efficient synthesis and antimicrobial activity of 3-(arylsulfanyl)-4-hydroxy-2H-chromen-2-ones, highlighting their potential in combating bacterial and fungal organisms (Anjaiah et al., 2018). Another research synthesized novel 4-hydroxy-3-(phenylthio)-2H-chromen-2-ones and their derivatives, evaluating their antibacterial and analgesic activities (Rajesha et al., 2011).

Sensor Applications

Compounds similar to 3-(4-Iodophenyl)-2H-chromen-2-one have been used in the development of chemo-sensors for the detection of specific ions like Cu2+ in aqueous solutions (Jo et al., 2014).

Green Chemistry Approaches

Researchhas also been conducted on greener protocols for synthesizing derivatives of 3-(4-Iodophenyl)-2H-chromen-2-one, such as the one-pot synthesis of 3-Se/S-4H-chromen-4-ones using environmentally friendly methods (Rafique et al., 2017).

Analytical and Spectral Studies

Spectral analysis and DFT (Density Functional Theory) investigations of benzopyran analogues, including compounds structurally related to 3-(4-Iodophenyl)-2H-chromen-2-one, have been conducted to understand their electronic properties and potential applications in various fields (Al-Otaibi et al., 2020).

Antibacterial and Biological Effects

Further, the antibacterial effects and synthesized new derivatives of 4-hydroxy-chromen-2-one, a compound closely related to 3-(4-Iodophenyl)-2H-chromen-2-one, have been reported, showcasing its potential in medicinal chemistry (Behrami & Dobroshi, 2019).

Safety And Hazards

The safety and hazards of “3-(4-Iodophenyl)-2H-chromen-2-one” would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Compounds containing iodine can sometimes be hazardous due to the potential for the release of iodine .

Future Directions

The future directions for research on “3-(4-Iodophenyl)-2H-chromen-2-one” would likely depend on its potential applications. For example, if it showed promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

properties

IUPAC Name

3-(4-iodophenyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9IO2/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECODLMNIMINDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348172
Record name 3-(4-Iodophenyl)-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Iodophenyl)-2H-chromen-2-one

CAS RN

25229-74-7
Record name 3-(4-Iodophenyl)-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Xiao, D Chen, S Song, R van der Vlag… - Journal of Medicinal …, 2020 - ACS Publications
Macrophage migration inhibitory factor (MIF) is a cytokine with key roles in inflammation and cancer, which qualifies it as a potential drug target. Apart from its cytokine activity, MIF also …
Number of citations: 21 pubs.acs.org
S Yamin, L Xiyong, Y Jinwei, Y Jialin… - Chinese Journal of …, 2022 - sioc-journal.cn
A mild and convenient method has been developed for the construction of 3-arylcoumarins through CuI-catalyzed reaction of coumarins with arylamines under mild conditions. The …
Number of citations: 2 sioc-journal.cn
孙亚敏, 李锡勇, 袁金伟, 余加琳, 刘帅楠 - 有机化学, 2022 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding author. E-mail: yuanjinweigs@126.com Received August 26, 2021; revised September 26, …
Number of citations: 0 sioc-journal.cn

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